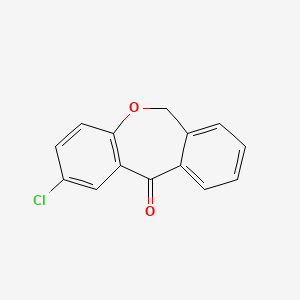
2-Chlorodibenz(b,e)oxepin-11(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorodibenz(b,e)oxepin-11(6H)-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzoxepins, which are characterized by a tricyclic structure containing an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodibenz(b,e)oxepin-11(6H)-one typically involves the chlorination of dibenzoxepin derivatives. One common method includes the reaction of dibenzoxepin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-Chlorodibenz(b,e)oxepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as hydroxylated or carboxylated products.
Reduction: Reduced forms of the compound, often with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
2-Chlorodibenz(b,e)oxepin-11(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chlorodibenz(b,e)oxepin-11(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
相似化合物的比较
2-Chlorodibenz(b,e)oxepin-11(6H)-one can be compared with other dibenzoxepin derivatives, such as:
Dibenz(b,e)oxepin-11(6H)-one: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Bromodibenz(b,e)oxepin-11(6H)-one: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
2-Fluorodibenz(b,e)oxepin-11(6H)-one: The presence of a fluorine atom affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
23560-69-2 |
|---|---|
分子式 |
C14H9ClO2 |
分子量 |
244.67 g/mol |
IUPAC 名称 |
2-chloro-6H-benzo[c][1]benzoxepin-11-one |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7H,8H2 |
InChI 键 |
KIEQOHOJVVIDNO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




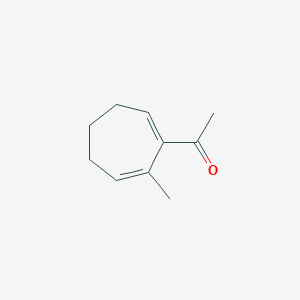
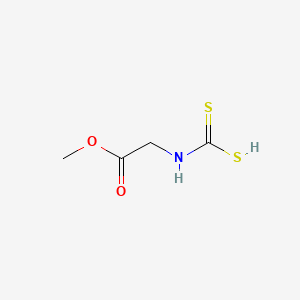
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

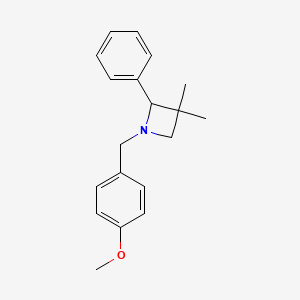

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
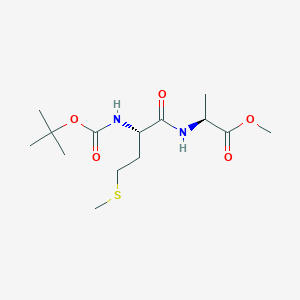
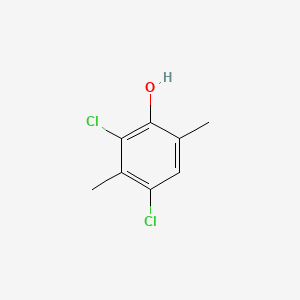
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)

